molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0

Diethyl 2-ethoxymalonate

Cat. No. B1590468
CAS RN: 37555-99-0
M. Wt: 204.22 g/mol
InChI Key: PMIWYGMNGVBLCH-UHFFFAOYSA-N
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Description

Diethyl 2-ethoxymalonate, also known as DEM or diethyl 2-(ethoxycarbonyl)-2-methyl malonate, is an organic compound. It is a derivative of diethyl malonate .


Synthesis Analysis

In experimental studies, Diethyl 2-ethoxymalonate has been used in the synthesis of barbital . A detailed procedure for the synthesis of a similar compound, ethyl methylmalonate, has been described in the literature .


Molecular Structure Analysis

The molecular formula of Diethyl 2-ethoxymalonate is C9H16O5 . The InChI code is 1S/C9H16O5/c1-4-12-7 (8 (10)13-5-2)9 (11)14-6-3/h7H,4-6H2,1-3H3 .

Scientific Research Applications

  • Chemistry

    • Diethyl 2-ethoxymalonate is used in the synthesis of various chemical compounds .
    • It’s involved in the alkylation of enolate ions, a key step in the synthesis of carboxylic acids and their derivatives .
    • It’s also used in the preparation of diethyl malonate under the catalysis of expandable graphite .
  • Pharmaceuticals

    • Diethyl 2-ethoxymalonate is used as an intermediate in the production of several medicinally useful compounds .
    • It’s used in the synthesis of pharmaceutical standards, impurities, intermediates, metabolites, and fine chemicals .
  • Materials Science

    • Diethyl 2-ethoxymalonate is used in the growth, characterization, and structural elucidation of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
  • Biochemistry

    • Diethyl 2-ethoxymalonate is used in the preparation of carboxylic acids via the malonic ester synthesis .
    • It’s also used in the preparation of ketones through the acetoacetic ester synthesis .
  • Perfumery

    • Diethyl 2-ethoxymalonate has a pleasant, apple-like odor and is used in the creation of various perfumes .
  • Vitamin Synthesis

    • It is used in the synthesis of essential vitamins such as vitamin B1 and vitamin B6 .
  • Artificial Flavorings

    • Due to its pleasant smell, Diethyl 2-ethoxymalonate is also used in the creation of artificial flavorings .
  • Barbiturates

    • It is used in the synthesis of barbiturates, which are drugs that act as central nervous system depressants .

Safety And Hazards

Diethyl 2-ethoxymalonate is classified under GHS07 for safety. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

diethyl 2-ethoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWYGMNGVBLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480012
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-ethoxymalonate

CAS RN

37555-99-0
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl oxalate (39.23 ml, 1.12 eq.) and ethyl ethoxyacetate (34.95 ml, 1 eq.) was added dropwise to a slurry of sodium ethoxide (18.64 g, 1.07 eq.) in toluene (100 ml) at 45-50° C. After dropping, the resulting solution was heated to 70-80° C. for 2 hrs and poured into 70 ml of 14% HCl with cooling. The resultant mixture was extracted with EA and the combined organic layers were washed with brine and dried in vacuo to give 55.86 g (93.7%) of a product.
Quantity
39.23 mL
Type
reactant
Reaction Step One
Quantity
34.95 mL
Type
reactant
Reaction Step One
Quantity
18.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
93.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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